N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
CAS No.:
Cat. No.: VC16691180
Molecular Formula: C15H14F3N3O2
Molecular Weight: 325.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14F3N3O2 |
|---|---|
| Molecular Weight | 325.29 g/mol |
| IUPAC Name | 2-[methyl-[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C15H14F3N3O2/c1-9-5-3-4-6-10(9)11-7-12(15(16,17)18)20-14(19-11)21(2)8-13(22)23/h3-7H,8H2,1-2H3,(H,22,23) |
| Standard InChI Key | QEZDZMGERQLWQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=CC(=NC(=N2)N(C)CC(=O)O)C(F)(F)F |
Introduction
N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a complex organic compound belonging to the class of pyrimidine derivatives. It features a unique structure with a methyl group attached to the nitrogen of the glycine moiety, alongside a pyrimidine ring substituted with an o-tolyl group and a trifluoromethyl group. This specific arrangement contributes to its potential biological activities and applications in pharmaceutical chemistry.
Synthesis
The synthesis of N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions. Key steps may include the formation of the pyrimidine ring and subsequent substitution reactions to introduce the o-tolyl and trifluoromethyl groups. Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve high yields and purity of the final product.
Potential Applications
N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting various diseases. Its unique structure may allow it to interact with specific biological targets, making it valuable in developing new therapeutic agents.
Comparison with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | C13H14F3N3O2 | Contains o-tolyl and trifluoromethyl groups; potential therapeutic applications |
| 2-Amino-4-trifluoromethylpyrimidine | C7H6F3N3 | Known for antimicrobial activity; lacks o-tolyl group |
| N-Methylpyrimidine-2-carboxylic acid | C7H8N2O2 | Used in synthesis of pharmaceuticals; lacks trifluoromethyl group |
| 4-O-Tolylpyrimidine | C12H12N2 | Potential anti-cancer properties; lacks trifluoromethyl group |
Research Findings
Research on N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine focuses on its interaction with biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to assess these interactions quantitatively. Additionally, studies examining its effects on cellular pathways could provide insights into its mechanism of action.
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